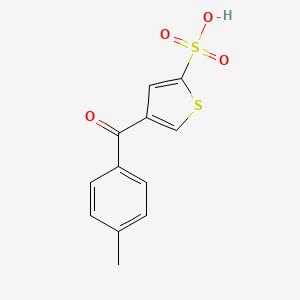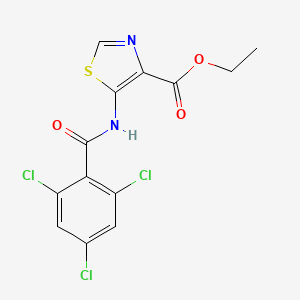![molecular formula C14H28OSi B13882638 4-Pentyn-1-ol, 5-[tris(1-methylethyl)silyl]-](/img/structure/B13882638.png)
4-Pentyn-1-ol, 5-[tris(1-methylethyl)silyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentyn-1-ol, 5-[tris(1-methylethyl)silyl]- is an organosilicon compound with the molecular formula C11H24OSi. This compound is characterized by the presence of a pentynyl group and a tris(1-methylethyl)silyl group. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentyn-1-ol, 5-[tris(1-methylethyl)silyl]- typically involves the reaction of 4-Pentyn-1-ol with a tris(1-methylethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
4-Pentyn-1-ol+tris(1-methylethyl)silyl chlorideEt3N4-Pentyn-1-ol, 5-[tris(1-methylethyl)silyl]-+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pentyn-1-ol, 5-[tris(1-methylethyl)silyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of pentynoic acid or pentynal.
Reduction: Formation of pentenol or pentanol.
Substitution: Formation of various silyl ethers or other substituted derivatives.
Applications De Recherche Scientifique
4-Pentyn-1-ol, 5-[tris(1-methylethyl)silyl]- has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: It is employed in the preparation of silicon-based materials with unique properties.
Biology and Medicine: It can be used in the synthesis of bioactive compounds and pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-Pentyn-1-ol, 5-[tris(1-methylethyl)silyl]- involves its reactivity towards various chemical reagents. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can undergo nucleophilic substitution or oxidation. The silyl group provides steric protection and can be selectively removed under specific conditions, allowing for further functionalization of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pentyn-1-ol: Lacks the silyl group, making it more reactive and less sterically hindered.
5-(Trimethylsilyl)-4-pentyn-1-ol: Contains a trimethylsilyl group instead of a tris(1-methylethyl)silyl group, resulting in different steric and electronic properties.
3-Pentyn-1-ol: Has the alkyne group at a different position, leading to different reactivity and applications.
Uniqueness
4-Pentyn-1-ol, 5-[tris(1-methylethyl)silyl]- is unique due to the presence of the bulky tris(1-methylethyl)silyl group, which provides steric protection and influences the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and material science.
Propriétés
Formule moléculaire |
C14H28OSi |
|---|---|
Poids moléculaire |
240.46 g/mol |
Nom IUPAC |
5-tri(propan-2-yl)silylpent-4-yn-1-ol |
InChI |
InChI=1S/C14H28OSi/c1-12(2)16(13(3)4,14(5)6)11-9-7-8-10-15/h12-15H,7-8,10H2,1-6H3 |
Clé InChI |
IZSPTTKNOYXBSM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C#CCCCO)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,6-Dichloro-4-nitrophenyl)methyl]-5-methyl-1,3-benzothiazole](/img/structure/B13882564.png)
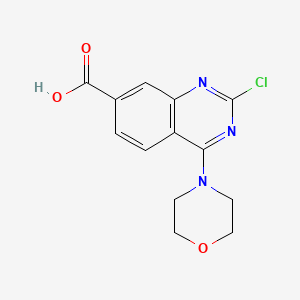


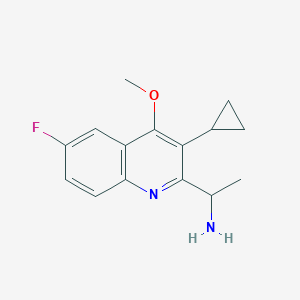
![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-acetyloxy-2-phenylpropanoate;hydrobromide](/img/structure/B13882591.png)
![1-Imidazo[1,2-a]pyridin-6-ylpropan-1-amine](/img/structure/B13882593.png)

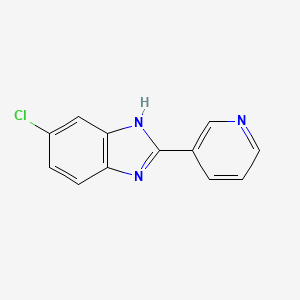
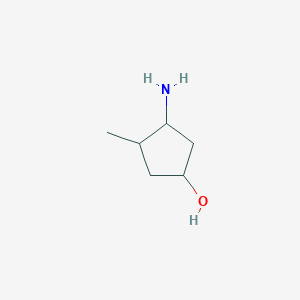
![1-[4-Bromo-2-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid](/img/structure/B13882604.png)
